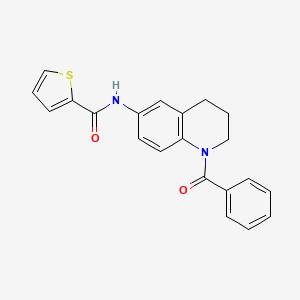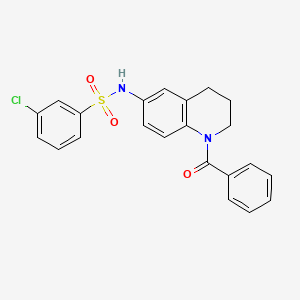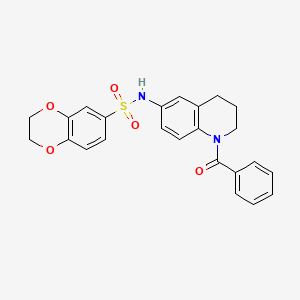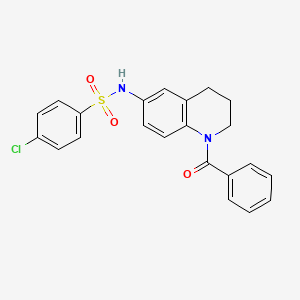![molecular formula C13H14N4OS B6569147 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide CAS No. 946293-75-0](/img/structure/B6569147.png)
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with other reagents in the presence of a catalyst . For instance, one study reported the reaction of this compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically characterized by the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with other reagents . The reaction conditions, such as the presence of a catalyst and the temperature, can significantly influence the yield of the reaction .科学的研究の応用
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide has been studied for its potential pharmacological applications. It has been found to have antioxidant and anti-inflammatory activities, and it has been used in the laboratory to study drug delivery systems. It has also been studied for its ability to modulate the activity of certain enzymes and its potential to inhibit the growth of cancer cells.
作用機序
Target of Action
The primary targets of 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction results in the inhibition of PARP-1 and EGFR, leading to apoptosis induction in cancer cells .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects the DNA repair pathways and cell growth pathways respectively . This leads to the arrest of the cell cycle at the G2/M phase, upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulation of the Bcl2 level .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the ADME properties of the compound.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control . This suggests that the compound could potentially serve as an effective anti-cancer agent.
実験室実験の利点と制限
The use of 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is a stable compound that can be stored for long periods of time. Additionally, it has a wide range of applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the study of drug delivery systems. However, there are also some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it is not approved for use in humans.
将来の方向性
In the future, 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide may be used in the development of new drugs and drug delivery systems. Additionally, it may be used to study the effects of oxidative stress and inflammation on the body, as well as to develop new treatments for cancer. Additionally, this compound may be used to study the effects of certain enzymes on the body, as well as to develop new treatments for diseases such as diabetes and obesity. Finally, this compound may be used to study the effects of certain environmental toxins on the body, as well as to develop new treatments for diseases such as Parkinson’s and Alzheimer’s.
合成法
2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of an amine with a thiol in an aqueous solution. This reaction produces a mixture of this compound and its isomers, which can then be separated using chromatography. Another method involves the use of a palladium catalyst to form a cyclic compound from an amine and a thiol. This method produces a pure sample of this compound.
特性
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLKZJHGNIGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6569160.png)